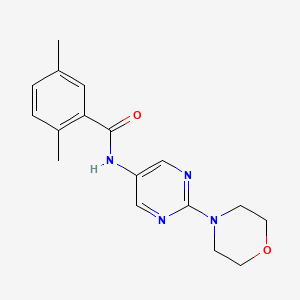
4-amino-N-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an acetylcholinesterase inhibitor, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the pyrimidine ring: This step involves the cyclization of appropriate precursors to form the pyrimidine core.
Introduction of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Attachment of the phenyl groups: The phenyl groups are attached via electrophilic aromatic substitution reactions.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the phenyl and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-amino-N-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential drug candidate for treating neurodegenerative diseases like Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 4-amino-N-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide involves its role as an acetylcholinesterase inhibitor . This compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can help alleviate symptoms of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor used to treat dementia.
Galantamine: An alkaloid that acts as a cholinesterase inhibitor.
Uniqueness
4-amino-N-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide is unique due to its specific chemical structure, which allows for selective inhibition of acetylcholinesterase. This selectivity can potentially lead to fewer side effects compared to other cholinesterase inhibitors .
Properties
Molecular Formula |
C21H22N6O |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-amino-N-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H22N6O/c22-19-18(20(28)24-16-7-3-1-4-8-16)15-23-21(25-19)27-13-11-26(12-14-27)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,24,28)(H2,22,23,25) |
InChI Key |
QWKPRDZUEGSJJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C(=N3)N)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dimethylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide](/img/structure/B11193465.png)
![9-[4-(dimethylamino)phenyl]-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11193466.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B11193473.png)
![(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11193482.png)
![N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11193488.png)
![ethyl 8-methyl-4-oxo-6-phenyl-2-(2,3,4-trimethoxyphenyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11193489.png)
![2-(ethylsulfanyl)-6,6-dimethyl-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11193490.png)
![5-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11193509.png)
![(2E)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylprop-2-enamide](/img/structure/B11193516.png)
![5-{[(2Z)-4-(4-chlorophenyl)-4-hydroxy-3-phenyl-1,3-thiazolidin-2-ylidene]amino}-1H-imidazole-4-carboxamide](/img/structure/B11193519.png)

![1-(2,5-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol](/img/structure/B11193538.png)
![N-(4-chlorobenzyl)-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B11193549.png)
